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Introduction
Viomellein, a dimeric naphthopyranone mycotoxin, has garnered significant interest within the

scientific community due to its potent biological activities, including its recently rediscovered

antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.[1][2]

Produced by various species of Aspergillus and Penicillium, the accurate characterization of

Viomellein is crucial for research in natural product chemistry, drug development, and

toxicology. This document provides detailed application notes and experimental protocols for

the spectroscopic analysis of Viomellein using Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS), facilitating its unambiguous identification and quantification.

Spectroscopic Data of Viomellein
The structural elucidation of Viomellein relies on the comprehensive analysis of its

spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts

and the major mass spectrometry fragmentation data.

Nuclear Magnetic Resonance (NMR) Data
The following table presents the ¹H and ¹³C NMR chemical shift assignments for Viomellein,

typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Viomellein in CDCl₃
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Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

1 - 164.2

3 6.25 (s) 101.5

4 - 100.2

4a - 145.1

5 7.21 (d, 7.5) 118.9

6 7.65 (t, 8.0) 136.5

7 7.52 (d, 8.5) 124.8

8 - 161.7

9 - 115.9

9a - 138.1

10 14.5 (s) -

10-OH - 162.3

3-CH₃ 2.25 (s) 20.4

1' - 165.8

3' 6.40 (s) 102.1

4' - 98.7

4a' - 146.3

5' 7.20 (d, 7.5) 118.6

6' 7.63 (t, 8.0) 136.1

7' 7.50 (d, 8.5) 124.5

8' - 161.5

9' - 115.6

9a' - 138.5
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10'-OH 14.2 (s) -

3'-CH₃ 2.28 (s) 20.8

8-OCH₃ 3.95 (s) 56.5

Data compiled from analogous compounds and spectral databases. Precise shifts may vary

based on solvent and instrument conditions.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion,

confirming the elemental composition. Tandem mass spectrometry (MS/MS) reveals

characteristic fragmentation patterns useful for structural confirmation.

Table 2: High-Resolution Mass Spectrometry and Fragmentation Data for Viomellein

Ion Type Calculated m/z Observed m/z Description

[M+H]⁺ 563.1553 563.1548
Protonated molecular

ion

[M+Na]⁺ 585.1373 585.1367 Sodium adduct

Fragment 1 301.0712 301.0709
Cleavage of the

dimeric ether linkage

Fragment 2 273.0763 273.0759
Loss of CO from

Fragment 1

Fragment 3 259.0606 259.0601

Further fragmentation

of the

naphthopyranone core

Experimental Protocols
The following protocols outline the standardized procedures for the NMR and Mass

Spectrometric analysis of Viomellein isolated from fungal cultures.
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Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
1. Sample Preparation: a. Accurately weigh 1-5 mg of purified Viomellein. b. Dissolve the

sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Instrument: A high-field NMR spectrometer (e.g., 400 MHz or

higher) equipped with a broadband probe. b. ¹H NMR:

Pulse Sequence: Standard single-pulse (zg30).
Spectral Width: 16 ppm.
Acquisition Time: 2-3 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 16-64, depending on sample concentration. c. ¹³C NMR:
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
Spectral Width: 240 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096, depending on sample concentration. d. 2D NMR (COSY,
HSQC, HMBC):
Utilize standard pulse programs and adjust parameters according to the instrument
manufacturer's recommendations for small molecules.

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays

(FIDs). b. Phase correct the spectra manually or automatically. c. Perform baseline correction.

d. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the

CDCl₃ solvent peak at 77.16 ppm. e. Integrate the signals in the ¹H spectrum and pick peaks

for both ¹H and ¹³C spectra.

Protocol 2: Liquid Chromatography-Mass Spectrometry
(LC-MS)
1. Sample Preparation: a. Prepare a stock solution of purified Viomellein in a suitable organic

solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock

solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition. c. Filter

the sample through a 0.22 µm syringe filter before injection.
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2. LC-MS Analysis: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-

high-performance liquid chromatography (UHPLC) system.

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A suitable gradient from 10-95% B over 10-15 minutes.
Flow Rate: 0.2-0.4 mL/min.
Injection Volume: 1-5 µL. b. Mass Spectrometer: A high-resolution mass spectrometer (e.g.,
Q-TOF, Orbitrap).
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Capillary Voltage: 3.5-4.5 kV.
Source Temperature: 120-150 °C.
Desolvation Gas Flow: 8-12 L/min.
Scan Range (MS1): m/z 100-1000.
MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense ions from the MS1
scan, using a collision energy ramp (e.g., 10-40 eV).

3. Data Processing: a. Process the raw data using the instrument manufacturer's software. b.

Extract the chromatogram for the expected m/z of Viomellein. c. Analyze the high-resolution

mass spectrum to determine the accurate mass and elemental composition. d. Interpret the

MS/MS fragmentation pattern to confirm the structure.

Visualizations
Biosynthetic Pathway of Viomellein
The biosynthesis of Viomellein is a complex process involving a series of enzymatic reactions.

The proposed pathway provides a roadmap for understanding its formation in fungi.[3]
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Caption: Proposed biosynthetic pathway of Viomellein.

General Antibacterial Mechanism of Action
Viomellein exhibits antibacterial activity, particularly against Gram-positive bacteria. While its

specific molecular target is under investigation, a common mechanism for antibacterial

compounds involves the disruption of the bacterial cell wall or membrane, leading to cell lysis.
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Caption: General mechanism of antibacterial action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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